Ethyl 3,4-dibromobenzoate
CAS No.: 60469-88-7
Cat. No.: VC2226722
Molecular Formula: C9H8Br2O2
Molecular Weight: 307.97 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 60469-88-7 |
|---|---|
| Molecular Formula | C9H8Br2O2 |
| Molecular Weight | 307.97 g/mol |
| IUPAC Name | ethyl 3,4-dibromobenzoate |
| Standard InChI | InChI=1S/C9H8Br2O2/c1-2-13-9(12)6-3-4-7(10)8(11)5-6/h3-5H,2H2,1H3 |
| Standard InChI Key | KFYLGKGKNMCPKV-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CC(=C(C=C1)Br)Br |
| Canonical SMILES | CCOC(=O)C1=CC(=C(C=C1)Br)Br |
Introduction
Chemical Identity and Structure
Ethyl 3,4-dibromobenzoate (CAS: 60469-88-7) is an aromatic ester with the molecular formula C9H8Br2O2 and a molecular weight of 307.97 g/mol . The compound features a benzoic acid backbone with two bromine atoms substituted at adjacent positions (3 and 4) on the benzene ring, while the carboxyl group is esterified with an ethyl group . This specific arrangement of functional groups contributes to its unique chemical reactivity and physical properties.
Structural Identifiers
The structural definition of ethyl 3,4-dibromobenzoate can be represented through various chemical notation systems:
| Identifier Type | Value |
|---|---|
| IUPAC Name | ethyl 3,4-dibromobenzoate |
| InChI | InChI=1S/C9H8Br2O2/c1-2-13-9(12)6-3-4-7(10)8(11)5-6/h3-5H,2H2,1H3 |
| InChI Key | KFYLGKGKNMCPKV-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CC(=C(C=C1)Br)Br |
| CAS Number | 60469-88-7 |
| PubChem CID | 12288596 |
Physical and Chemical Properties
Ethyl 3,4-dibromobenzoate exists as a colorless to pale yellow liquid under standard conditions. Its physical and chemical characteristics are influenced by both the aromatic ring system and the functional groups attached to it.
Solubility and Physical State
The compound demonstrates good solubility in common organic solvents, which facilitates its use in various chemical reactions and applications. Its limited water solubility is attributed to the hydrophobic nature of the brominated aromatic ring, while the ester group provides some polarity to the molecule.
Structural Features and Reactivity
The presence of bromine atoms at the 3 and 4 positions creates a unique electronic environment within the molecule. These electronegative substituents withdraw electron density from the aromatic ring, affecting the reactivity patterns of the compound. The ester group provides another reactive site, allowing for various transformations that can be exploited in synthetic applications.
Synthesis and Preparation Methods
The synthesis of ethyl 3,4-dibromobenzoate typically follows established organic chemistry procedures, with several routes available depending on the starting materials and desired scale.
Esterification Route
The most common method for preparing ethyl 3,4-dibromobenzoate involves the esterification of 3,4-dibromobenzoic acid with ethanol in the presence of an acid catalyst, typically sulfuric acid. This reaction follows the standard Fischer esterification mechanism:
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The reaction typically involves refluxing a mixture of 3,4-dibromobenzoic acid and ethanol
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The acid catalyst protonates the carbonyl oxygen, making it more susceptible to nucleophilic attack
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Ethanol acts as the nucleophile, forming a tetrahedral intermediate
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Subsequent dehydration yields the ester product
Alternative Synthetic Approaches
Alternative approaches may include:
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Bromination of ethyl benzoate at positions 3 and 4
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Transesterification of methyl 3,4-dibromobenzoate with ethanol
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Carbonylation of 3,4-dibromobenzyl halides followed by esterification
These methods offer flexibility in synthesis depending on the availability of precursors and specific requirements of the synthesis.
Chemical Reactivity Patterns
Ethyl 3,4-dibromobenzoate exhibits diverse reactivity patterns that can be attributed to its functional groups and structural features.
Hydrolysis Reactions
The ester functionality in ethyl 3,4-dibromobenzoate can undergo hydrolysis under both acidic and basic conditions:
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In acidic hydrolysis, the protonation of the carbonyl oxygen facilitates nucleophilic attack by water
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Basic hydrolysis (saponification) involves direct nucleophilic attack by hydroxide ions
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Both pathways yield 3,4-dibromobenzoic acid and ethanol as products
Nucleophilic Substitution Reactions
The bromine substituents serve as leaving groups in various nucleophilic aromatic substitution reactions:
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Strong nucleophiles can displace bromide ions, allowing for the introduction of diverse functional groups
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The electron-withdrawing nature of the ester group activates the ring toward nucleophilic substitution
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Regioselectivity in substitution reactions can be influenced by the positioning of the bromine atoms
Metal-Catalyzed Coupling Reactions
The compound is particularly valuable in metal-catalyzed cross-coupling reactions:
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Suzuki-Miyaura coupling with boronic acids/esters
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Sonogashira coupling with terminal alkynes
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Negishi coupling with organozinc compounds
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Heck reactions with alkenes
These transformations enable the formation of carbon-carbon bonds at the brominated positions, making ethyl 3,4-dibromobenzoate a versatile building block in organic synthesis.
Applications in Scientific Research
Ethyl 3,4-dibromobenzoate has found applications across various scientific disciplines, particularly in organic synthesis and medicinal chemistry.
Organic Synthesis Applications
In the field of organic synthesis, ethyl 3,4-dibromobenzoate serves as:
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A key intermediate in the preparation of more complex molecules
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A building block for heterocyclic compounds
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A precursor for functionalized benzoic acid derivatives
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A substrate for studying regioselective transformations
Medicinal Chemistry
The compound has been investigated for its potential in medicinal chemistry:
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As a precursor in the development of pharmaceutical compounds
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For exploring structure-activity relationships in drug candidates
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As a scaffold for designing compounds with specific biological targets
Materials Science
In materials science, ethyl 3,4-dibromobenzoate contributes to:
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The synthesis of specialized polymers
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The development of materials with specific electronic properties
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The creation of functionalized surfaces and interfaces
Biological Activity
While ethyl 3,4-dibromobenzoate itself has limited documented biological activity, structurally related compounds have demonstrated various biological effects that suggest potential applications.
Comparative Analysis with Related Compounds
A related compound, ethyl 3,4-dihydroxybenzoate (EDHB), has been studied for its efflux pump inhibitory (EPI) activity against drug-resistant bacteria, particularly Escherichia coli . This suggests that structural modifications to ethyl 3,4-dibromobenzoate might yield compounds with similar or enhanced biological activities.
| Compound | Structural Features | Biological Activity | Research Findings |
|---|---|---|---|
| Ethyl 3,4-dibromobenzoate | Bromine at positions 3,4 | Limited documented activity | Potential as synthetic precursor |
| Ethyl 3,4-dihydroxybenzoate | Hydroxyl groups at positions 3,4 | Efflux pump inhibition | Potentiates antibiotic activity against resistant bacteria |
Comparison with Structurally Similar Compounds
Ethyl 3,4-dibromobenzoate belongs to a family of dihalogenated benzoate esters, each with distinctive properties and applications.
Structural Analogs
The positioning of substituents significantly affects the chemical and biological properties of these compounds:
| Compound | Molecular Formula | Key Structural Differences | Distinctive Properties |
|---|---|---|---|
| Ethyl 3,4-dibromobenzoate | C9H8Br2O2 | Bromine at positions 3,4 | Specific reactivity pattern; versatile synthetic intermediate |
| Ethyl 2,4-dibromobenzoate | C9H8Br2O2 | Bromine at positions 2,4 | Different reactivity profile due to ortho-substitution |
| Ethyl 3,5-dibromobenzoate | C9H8Br2O2 | Bromine at positions 3,5 | Symmetrical substitution pattern; different electronic effects |
| Ethyl 3,4-dichlorobenzoate | C9H8Cl2O2 | Chlorine instead of bromine | Different bond strength and leaving group ability |
The distinct positioning of bromine atoms at the 3 and 4 positions imparts unique chemical reactivity compared to its analogs, making it particularly useful in specific synthetic applications where regioselectivity is crucial.
Current Research Directions
Current scientific interest in ethyl 3,4-dibromobenzoate focuses on expanding its applications across multiple disciplines.
Synthetic Methodology Development
Researchers are exploring new synthetic methodologies involving this compound, including:
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Green chemistry approaches to its synthesis and transformations
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Novel catalytic systems for selective functionalization
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One-pot multi-step transformations using this compound as a key intermediate
Medicinal Chemistry Investigations
The potential of ethyl 3,4-dibromobenzoate derivatives in medicinal chemistry is being investigated through:
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